molecular formula C14H21N3O4 B14886757 5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B14886757
M. Wt: 295.33 g/mol
InChI Key: QTZZYYPONSJKPQ-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as a tert-butoxycarbonyl group and a carboxylic acid group. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid typically involves multiple steps. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. This reaction forms methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates, which are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids . Subsequent hydrogenation on a 10% palladium on carbon catalyst at 100°C and 25 atm affords the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The tert-butoxycarbonyl group can be selectively removed or substituted under specific conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-b]pyridine-6-carboxylic acids: These compounds share a similar core structure but differ in their functional groups.

    N-Boc-4-aminopyrazole-5-carbaldehydes: These are precursors in the synthesis of the target compound and have related chemical properties.

Uniqueness

5-(tert-Butoxycarbonyl)-7,7-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its tert-butoxycarbonyl group provides stability and protection during synthetic processes, while the carboxylic acid group allows for further functionalization.

Properties

Molecular Formula

C14H21N3O4

Molecular Weight

295.33 g/mol

IUPAC Name

7,7-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)17-6-8-9(11(18)19)15-16-10(8)14(4,5)7-17/h6-7H2,1-5H3,(H,15,16)(H,18,19)

InChI Key

QTZZYYPONSJKPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1NN=C2C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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